molecular formula C21H26N2O7 B1678889 Nimodipine CAS No. 66085-59-4

Nimodipine

Cat. No.: B1678889
CAS No.: 66085-59-4
M. Wt: 418.4 g/mol
InChI Key: UIAGMCDKSXEBJQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Nimodipine is a 1,4-dihydropyridine calcium channel blocker . It primarily acts on vascular smooth muscle cells . The primary targets of this compound are the voltage-gated L-type calcium channels in these cells .

Mode of Action

This compound stabilizes the voltage-gated L-type calcium channels in their inactive conformation . By inhibiting the influx of calcium in smooth muscle cells, this compound prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction . Compared to other calcium channel blocking agents, this compound exhibits greater effects on cerebral circulation than on peripheral circulation .

Biochemical Pathways

This compound’s action on calcium channels affects the calcium ion transfer into smooth muscle cells, inhibiting vascular smooth muscle contractions . It also inhibits calcium ions from entering the “slow channels” or select voltage sensitive areas of vascular smooth muscle and myocardium during depolarization . .

Pharmacokinetics

This compound has a bioavailability of 13% when taken orally . It is metabolized in the liver and has an elimination half-life of 8-9 hours . This compound is excreted in both feces and urine . This compound plasma concentrations decline rapidly with a half-life of 1–2 h and a reported terminal half-life of 9 h .

Result of Action

This compound is used as an adjunct to improve the neurologic outcome following subarachnoid hemorrhage from ruptured intracranial aneurysms . It reduces the incidence and severity of ischemic deficits in patients with subarachnoid hemorrhage . By relaxing blood vessels in the brain, it allows more blood to flow to damaged areas .

Action Environment

This compound’s efficacy can be influenced by various environmental factors. For instance, if blood pressure drops by over 5%, dosage is adjusted . There is still controversy regarding the use of intravenous this compound on a routine basis . It’s also worth noting that this compound’s action can be affected by patient-specific variables that may affect tolerability to this compound .

Biochemical Analysis

Biochemical Properties

Nimodipine stabilizes voltage-gated L-type calcium channels in their inactive conformation . By inhibiting the influx of calcium in smooth muscle cells, this compound prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction . Physicochemical properties of this compound may be at least partially responsible for its beneficial effects in vivo .

Cellular Effects

This compound has been shown to have direct effects on neurons in the hippocampus as well as influence both microglia and astrocytes . It has been found to improve dementia and memory in a variety of cognitive tests in aging subjects . In animal models, a higher this compound dosage led to higher cell survival concerning ethanol, osmotic and mechanical stress .

Temporal Effects in Laboratory Settings

This compound exhibits time-dependent neuroprotective effects. For instance, it has been shown to protect neurovascular coupling and neurometabolic coupling, indicated by larger and more prompt responses, and less habituation upon repeated stimulation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study with rats, this compound was found not to be carcinogenic in a 91-week study, but the high dose of 1800 ppm this compound-in-feed (546 to 774 mg/kg/day) shortened the life expectancy of the animals .

Metabolic Pathways

This compound undergoes extensive first-pass metabolism . A pharmacokinetic study with 14C-nimodipine in rats revealed dihydropyridines and pyridines as the major metabolites .

Transport and Distribution

This compound is rapidly absorbed and reaches the maximum plasma concentration in approximately 5 min after intraocular administration . There are significant differences in the tissue distribution of this compound with different administration routes .

Comparison with Similar Compounds

Nimodipine is compared with other calcium channel blockers such as nifedipine, amlodipine, and verapamil:

This compound’s uniqueness lies in its high lipophilicity and selectivity for cerebral vasculature, making it particularly effective in preventing cerebral vasospasm and improving neurological outcomes in patients with subarachnoid hemorrhage .

Properties

IUPAC Name

3-O-(2-methoxyethyl) 5-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12,19,22H,9-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAGMCDKSXEBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023370
Record name Nimodipine
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Molecular Weight

418.4 g/mol
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Physical Description

Solid
Record name Nimodipine
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Solubility

1.20e-02 g/L
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Mechanism of Action

Although the precise mechanism of action is not known, nimodipine blocks intracellular influx of calcium through voltage-dependent and receptor-operated slow calcium channels across the membranes of myocardial, vascular smooth muscle, and neuronal cells. By specifically binding to L-type voltage-gated calcium channels, nimodipine inhibits the calcium ion transfer, resulting in the inhibition of vascular smooth muscle contraction. Evidence suggests that the dilation of small cerebral resistance vessels, with a resultant increase in collateral circulation, and/or a direct effect involving the prevention of calcium overload in neurons may be responsible for nimodipine's clinical effect in patients with subarachnoid hemorrhage.
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CAS No.

66085-59-4
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Melting Point

125 °C
Record name Nimodipine
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Record name Nimodipine
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Synthesis routes and methods

Procedure details

A solution of 2-methoxyethyl acetoacetate (51) (32 g, 0.2 mol), 1-methylethyl 3-aminocrotonate (52) (28.8 g, 0.2 mol) and 3-nitrobenzaldehyde (30.6 g, 0.2 mol) in 2-propanol (280 mL) was refluxed for 9 h. The mixture was diluted with dichloromethane (1000 mL) and dried (MgSO4), and the solvent was removed with a rotary evaporator. The crude produce was recrystallized from ethyl acetate-petroleum ether to afford 48 g (0.115 mol, 58%) of 50 as a yellow crystalline solid: mp 122°-123° C. (lit.81 mp 125° C.); IR (CH2Cl2) 3440, 2975, 1692, 1620, 1530, 1460, 1345, 1210, 1095 cm-1 ; 1H NMR (CDCl3) δ 1.08 (d, J=6.2 Hz, 3H), 1.25 (d, J=6.2 Hz, 3H), 2.33 (s, 6H), 3.33 (s, 3H), 3.55 (t, J=4.8 Hz, 2H), 4.12-4.20 (m, 2H), 4.93 (septet, J=6.2 Hz, 1H), 5.09 (s, 1H), 6.31 (s, 1H), 7.34-8.13 (m, 4H); 13C NMR (CDCl3) δ 19.38, 19.53, 21.85, 22.17, 40.14, 58.90, 63.05, 67.43, 70.58, 102.93, 103.75, 121.36, 123.33, 128.70, 134.81, 144.84, 145.62, 148.16, 150.20, 166.75, 167.26.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step Two
Name
Yield
58%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of nimodipine?

A: this compound is a dihydropyridine L-type voltage-gated calcium channel (VDCC) antagonist. It preferentially blocks L-type calcium channels, which are predominantly found in vascular smooth muscle cells and neurons. [, , , , ]

Q2: How does this compound's inhibition of L-type calcium channels affect vascular tone?

A: By blocking calcium influx through L-type channels, this compound inhibits smooth muscle contraction, leading to vasodilation, particularly in cerebral blood vessels. [, , , ]

Q3: Beyond vasodilation, what other downstream effects are associated with this compound's action on neurons?

A: this compound has been shown to promote neurite outgrowth in PC12 cells, potentially through its interaction with VDCCs. [] Additionally, it exerts neuroprotective activity against oxidative and calcium stress, likely by modulating the ERK/CREB signaling pathway and influencing the expression of neurotrophic factors, calcium-binding proteins, and antioxidants. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C21H26N2O7 and a molecular weight of 418.44 g/mol.

Q5: Is there spectroscopic data available to characterize this compound?

A: Spectroscopic techniques like Fourier Transform Infrared (FT-IR) spectroscopy have been used to characterize this compound. Specifically, FT-IR analysis has shown weakening and shifts in the N–H stretching vibration of this compound's secondary amine groups when incorporated into solid dispersions with polymers, suggesting hydrogen bonding interactions. []

Q6: What is known about the compatibility of this compound with polymers for drug delivery systems?

A: this compound has been investigated for its compatibility with various polymers in the development of solid dispersions for enhanced drug delivery. Studies using hot-melt extrusion have successfully incorporated this compound into matrices with polymers such as hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA), and ethyl acrylate, methyl methacrylate polymer (Eudragit® EPO). []

Q7: How does the formulation of this compound with polymers influence its dissolution properties?

A: Incorporating this compound into solid dispersions using polymers like HPMC, PVP/VA, and Eudragit® EPO significantly improves its dissolution rate compared to pure this compound. []

Q8: How is this compound absorbed and distributed in the body?

A: this compound is a highly lipophilic compound, readily crossing the blood-brain barrier and reaching significant concentrations in the brain and cerebrospinal fluid. []

Q9: Does encapsulation in liposomes affect this compound's pharmacokinetic properties?

A: Encapsulating this compound in liposomes significantly alters its pharmacokinetic parameters. Studies in rabbits have shown that liposomal this compound exhibits increased maximum plasma concentration (Cmax), a prolonged elimination half-life, and a larger area under the curve (AUC) compared to conventional this compound formulations. []

Q10: What cell-based assays have been used to study the effects of this compound?

A: Studies have utilized PC12 cells, a rat pheochromocytoma cell line, as an in vitro model to investigate the neuroprotective and neurite outgrowth-promoting effects of this compound. []

Q11: What animal models have been employed to investigate this compound's therapeutic potential?

A: Various animal models have been used to evaluate this compound in different contexts: * Cerebral vasospasm: Primate models involving the induction of subarachnoid hemorrhage have been employed to assess this compound's efficacy in preventing and treating cerebral vasospasm. [] * Stroke: Rat models of middle cerebral artery occlusion (MCAO) have been used to study this compound's neuroprotective effects in focal cerebral ischemia/reperfusion injury. [] * Posttraumatic stress disorder (PTSD): Rat models of PTSD induced by complex stress have been used to investigate the preventive effects of this compound on anxiety and cognitive dysfunction. [] * Neurodegeneration: Mouse models of aluminum overload-induced neurodegeneration have been used to explore the potential of this compound to alleviate neuronal damage. [] * Recurrent laryngeal nerve injury: Rat models with transected recurrent laryngeal nerves have been used to study the ability of this compound to promote nerve regeneration and functional recovery. []

Q12: What are the known adverse effects associated with this compound?

A: While generally well-tolerated, this compound's most common adverse effect is hypotension, particularly with intravenous administration. [, , , , ]

Q13: What drug delivery approaches have been explored to enhance this compound's therapeutic profile?

A: Several drug delivery strategies have been investigated: * Liposomal encapsulation: Formulating this compound in liposomes has shown promise in enhancing its bioavailability and brain targeting. [, ] * Solid dispersions: Utilizing polymers like HPMC, PVP/VA, and Eudragit® EPO in hot-melt extrusion techniques has improved this compound's dissolution rate and bioavailability. [] * Transdermal delivery: Developing transdermal therapeutic systems (TTS) using limonene as a penetration enhancer and EVA copolymer membranes has the potential to provide controlled and sustained release of this compound, improving patient compliance and therapeutic outcomes. []

Q14: What is known about the solubility and dissolution of this compound?

A: this compound exhibits poor solubility in water, posing challenges for its formulation and bioavailability. [, , ] Studies have investigated various methods, such as solid dispersions with polymers [] and complexation with cyclodextrins [], to enhance its dissolution rate and improve its therapeutic profile.

Q15: How do cyclodextrins affect this compound's dissolution and supersaturation?

A: Research indicates that cyclodextrins, particularly methyl-beta-cyclodextrin (M-beta-CD), effectively solubilize this compound, forming stable aqueous solutions with significantly higher drug concentrations compared to water alone. [] Notably, the presence of certain cyclodextrins, including alpha-CD, HP-alpha-CD, and HP-gamma-CD, has been observed to induce transient supersaturation of this compound, potentially enhancing its bioavailability from solid oral dosage forms. []

Q16: What are some key historical milestones in the research and development of this compound?

A: this compound, a dihydropyridine derivative, was developed approximately 30 years ago. [] Early research focused on its potential as a neuroprotective agent in conditions such as stroke and subarachnoid hemorrhage, leading to its approval for use in the prevention of delayed cerebral ischemia after aSAH. [] Subsequent studies have explored its applications in other neurological disorders, including vascular dementia and migraine prophylaxis. [, , ]

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